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molecular formula C12H11N3O2 B1290018 4-(4-Aminophenoxy)pyridine-2-carboxamide CAS No. 284462-80-2

4-(4-Aminophenoxy)pyridine-2-carboxamide

Cat. No. B1290018
M. Wt: 229.23 g/mol
InChI Key: UWFQBNUDTOONHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071616B2

Procedure details

A mixture of 4-chloro-5-trifluoromethylaniline (451 mg, 2.31 mmol, 1.1 equiv.) and 1,1′-carbonyl diimidazole (419 mg, 2.54 mmol, 1.2 equiv.) in anh dichloroethane (5.5 mL) was stirred under argon at 65° C. for 16 h. Once cooled to room temperature, a solution of 4-(4-aminophenoxy)-2-pyridinecarboxamide (480 mg, 2.09 mmol) in anh THF (4.0 mL) was added, and the reaction mixture was stirred at 60° C. for 4 h. The reaction mixture was poured into EtOAc, and the organic layer was washed with water (2×) and a saturated NaCl solution (1×), dried (MgSO4), filtered, and evaporated in vacuo. Purification using MPLC chromatography (Biotage®; gradient from 100% EtOAc to 2% MeOH/EtOAc) gave N-[4-chloro-3-(trifluoromethyl)phenyl]N′-{4-[2-carbamoyl-(4-pyridyloxy)]phenyl}urea as a white solid (770 mg, 82%): TLC (EtOAc) Rf 0.11, 100% ethyl acetate 1H-NMR (DMSO-d6) δ 9.21 (s, 1H), 8.99 (s, 1H), 8.50 (d, J=5.6 Hz, 1H), 8.11 (s, 1H), 8.10 (s, 1H), 7.69 (broad s, 1H), 7.64 (dd, J=8.2 Hz, 2.1 Hz, 1H), 7.61 (s, 1H), 7.59 (d, J=8.8 Hz, 2H), 7.39 (d, J=2.5 Hz, 1H), 7.15 (d, J=8.9 Hz, 2H), 7.14 (m, 1H); MS LC-MS (MH+=451). Anal. calcd for C20H14ClF3N4O3: C 53.29% H 3.13% N 12.43%. Found: C 53.33% H 3.21% N 12.60%;.
Quantity
451 mg
Type
reactant
Reaction Step One
Quantity
419 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:13](N1C=CN=C1)(N1C=CN=C1)=[O:14].[NH2:25][C:26]1[CH:41]=[CH:40][C:29]([O:30][C:31]2[CH:36]=[CH:35][N:34]=[C:33]([C:37]([NH2:39])=[O:38])[CH:32]=2)=[CH:28][CH:27]=1.CCOC(C)=O>ClC(Cl)C.C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:6][C:13]([NH:25][C:26]2[CH:41]=[CH:40][C:29]([O:30][C:31]3[CH:36]=[CH:35][N:34]=[C:33]([C:37](=[O:38])[NH2:39])[CH:32]=3)=[CH:28][CH:27]=2)=[O:14])=[CH:7][C:8]=1[C:9]([F:10])([F:11])[F:12]

Inputs

Step One
Name
Quantity
451 mg
Type
reactant
Smiles
ClC1=CC=C(N)C=C1C(F)(F)F
Name
Quantity
419 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
5.5 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
480 mg
Type
reactant
Smiles
NC1=CC=C(OC2=CC(=NC=C2)C(=O)N)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred under argon at 65° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Once cooled to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 60° C. for 4 h
Duration
4 h
WASH
Type
WASH
Details
the organic layer was washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated NaCl solution (1×), dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(=O)NC1=CC=C(C=C1)OC1=CC(=NC=C1)C(N)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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